molecular formula C21H18ClN5O4 B2444188 N-(2-chloro-4-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 941934-49-2

N-(2-chloro-4-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No. B2444188
CAS RN: 941934-49-2
M. Wt: 439.86
InChI Key: DVCAYHWRRSCEMS-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4 and its molecular weight is 439.86. The purity is usually 95%.
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Scientific Research Applications

Thermo-Physical Properties and Solvent Interactions

Research on 1,3,4-oxadiazole derivatives, similar in structure to part of the compound , has investigated their thermo-physical properties in various solvents. For example, Godhani et al. (2013) conducted a systematic thermo-physical characterization of two 1,3,4-oxadiazole compounds in chloroform and N,N-dimethylformamide, determining parameters like density, viscosity, ultrasonic sound velocity, and various thermodynamic parameters. Such studies are crucial for understanding the solute-solvent interactions and the effects of structural modifications on these properties, potentially informing the compound's solubility, stability, and reactivity in different environments (Godhani, Dobariya, Sanghani, & Mehta, 2013).

Synthetic Routes and Chemical Reactivity

The synthesis of compounds containing 1,3,4-oxadiazole and quinazolinone units often involves multi-step reactions that can offer insights into the chemical reactivity and potential modifications of the target compound. For instance, the synthesis and characterization of new derivatives combining 1,3,4-oxadiazole and quinazolinone, as explored by Dewangan et al. (2016), provide valuable information on synthetic strategies and the impact of different substituents on the compound's properties. Such studies can guide the development of novel compounds with tailored features for specific applications (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Potential Biological Activities

Compounds containing 1,3,4-oxadiazole and quinazolinone moieties have been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects. Studies like those by Gul et al. (2017) on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives reveal the potential of such compounds in medical and pharmaceutical research. The observed activities against selected microbial species highlight the relevance of structural features in determining biological efficacy (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-12-7-8-16(15(22)9-12)24-18(28)10-26-17-6-4-3-5-14(17)20(29)27(21(26)30)11-19-23-13(2)25-31-19/h3-9H,10-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCAYHWRRSCEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

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